Di-tert-butyl hydrazine-1,2-dicarboxylate

描述

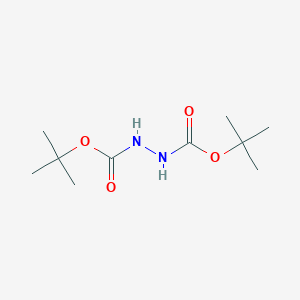

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSZETYVESRFNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167790 | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16466-61-8 | |

| Record name | 1,2-Bis(1,1-dimethylethyl) 1,2-hydrazinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16466-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016466618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl bicarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-tert-butyl hydrazine-1,2-dicarboxylate synthesis from hydrazine hydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of di-tert-butyl hydrazine-1,2-dicarboxylate, a crucial reagent in organic chemistry, from hydrazine hydrate and di-tert-butyl dicarbonate. This compound, often referred to as N,N'-di-Boc-hydrazine, serves as a stable and versatile building block in the synthesis of various nitrogen-containing molecules, including heterocyclic compounds and peptide analogues.[1] Its protected nature allows for controlled and selective reactions, making it an invaluable tool in drug development and other areas of chemical synthesis.[1]

Reaction Overview and Mechanism

The synthesis involves the nucleophilic attack of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc anhydride).[1] Typically, two equivalents of Boc anhydride are used to ensure the di-acylation of both nitrogen atoms of the hydrazine molecule.[1] The tert-butoxycarbonyl (Boc) protecting groups moderate the reactivity of the hydrazine nitrogens, transforming the highly reactive and hazardous hydrazine into a stable, crystalline solid that is easy to handle.[1]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, with variations in solvents and reaction conditions. Below are detailed protocols for two common procedures.

Protocol 1: Synthesis in Methanol

This protocol is a widely used and straightforward method for the synthesis of this compound.

Materials:

-

Hydrazine monohydrate (85%)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

n-Hexane

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve di-tert-butyl dicarbonate (2.2 equivalents) in methanol.

-

Cool the solution in an ice bath.

-

Slowly add hydrazine monohydrate (1.0 equivalent) dropwise to the cooled solution over a period of approximately 30 minutes.[2]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.[2]

-

Remove the methanol by rotary evaporation.

-

To the resulting residue, add n-hexane to precipitate the product as a white solid.[2]

-

Collect the solid by filtration and wash it with n-hexane.[2]

-

Dry the product under vacuum to obtain this compound.

Protocol 2: Solventless Synthesis

An alternative, environmentally friendly "green" method involves running the reaction without a solvent, using molten di-tert-butyl dicarbonate.[3][4]

Materials:

-

Hydrazine hydrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask, melt di-tert-butyl dicarbonate (2.0-2.2 equivalents) by gentle warming (melting point is 22-24 °C).[3][5]

-

With magnetic stirring, gradually add hydrazine hydrate (1.0 equivalent) to the molten Boc₂O. The addition should be slow enough to control the evolution of gas and maintain the reaction at room temperature.[3]

-

Continue stirring the mixture until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[3]

-

The resulting solid product can be purified by recrystallization from a suitable solvent or by removing any unreacted starting material under vacuum.[3]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound based on reported procedures.

| Parameter | Protocol 1 (Methanol) | Reference |

| Reagents | ||

| Hydrazine monohydrate (85%) | 200 mmol | [2] |

| Di-tert-butyl dicarbonate | 220 mmol | [2] |

| Methanol | 50 mL (to dissolve Boc₂O) | [2] |

| n-Hexane | 250 mL | [2] |

| Reaction Conditions | ||

| Temperature | Ice bath cooling, then room temp. | [2] |

| Reaction Time | 3 hours | [2] |

| Product | ||

| Yield | 84% | [2] |

| Appearance | White solid | [2] |

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Safety Considerations

-

Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. Handle with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Di-tert-butyl dicarbonate is a lachrymator and should be handled in a fume hood.

-

The product, This compound , is reported to be irritating to the eyes, respiratory system, and skin.[6] Appropriate PPE should be worn when handling the final product.

This guide provides a comprehensive overview of the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) for all chemicals used and perform a thorough risk assessment before conducting any chemical synthesis.

References

- 1. This compound | 16466-61-8 | Benchchem [benchchem.com]

- 2. DI-TERT-BUTYL HYDRAZODICARBOXYLATE | 16466-61-8 [chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 6. chembk.com [chembk.com]

Di-tert-butyl Hydrazine-1,2-dicarboxylate: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Examination of a Versatile Reagent in Modern Organic Synthesis

Abstract

Di-tert-butyl hydrazine-1,2-dicarboxylate, a stable, crystalline solid, has emerged as a pivotal reagent in contemporary organic synthesis. Its unique structural characteristics, featuring a hydrazine moiety protected by two bulky tert-butoxycarbonyl (Boc) groups, render it a versatile and highly valuable tool for the construction of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its key applications in drug discovery and development, including its role as a precursor in the Mitsunobu reaction and its utility in the synthesis of nitrogen-containing heterocycles and in palladium-catalyzed amination reactions.

Chemical and Physical Properties

This compound is a white crystalline solid that is readily handled and stored under standard laboratory conditions. The presence of the Boc protecting groups significantly moderates the reactivity and potential hazards associated with hydrazine, making it a safer alternative for various synthetic transformations.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [2][3] |

| Molecular Weight | 232.28 g/mol | [2][3] |

| Appearance | White crystalline powder | |

| Melting Point | 123-126 °C (decomposes) | [4] |

| Solubility | Insoluble in water | [4] |

| CAS Number | 16466-61-8 | [2] |

| Storage Temperature | Room temperature | [2] |

Synthesis of this compound

The most common and efficient synthesis of this compound involves the reaction of hydrazine hydrate with two equivalents of di-tert-butyl dicarbonate (Boc₂O). This straightforward procedure provides the desired product in high yield and purity.

Experimental Protocol: Synthesis from Hydrazine Hydrate and Di-tert-butyl Dicarbonate

Materials:

-

Hydrazine hydrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Methanol

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, dissolve di-tert-butyl dicarbonate in methanol.

-

Slowly add hydrazine hydrate to the stirred solution while maintaining the temperature at 0-5 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3-4 hours.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add hexane to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold hexane, and dry under vacuum to afford this compound.

Key Applications in Drug Development

This compound serves as a versatile building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its key applications include its role as a precursor to di-tert-butyl azodicarboxylate (DBAD) for the Mitsunobu reaction, its use in the synthesis of nitrogen-containing heterocycles, and its application in palladium-catalyzed amination reactions.

Precursor to Di-tert-butyl Azodicarboxylate (DBAD) for the Mitsunobu Reaction

One of the most significant applications of this compound is its role as a stable precursor to di-tert-butyl azodicarboxylate (DBAD), a key reagent in the Mitsunobu reaction. The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides.

Part A: Oxidation of this compound to DBAD

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Dissolve this compound in dichloromethane and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of N-bromosuccinimide in dichloromethane to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1-2 hours.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DBAD as a yellow solid.

Part B: Mitsunobu Esterification using in situ generated DBAD

Materials:

-

Alcohol

-

Carboxylic acid

-

Triphenylphosphine (PPh₃)

-

Di-tert-butyl azodicarboxylate (DBAD) (from Part A)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol, carboxylic acid, and triphenylphosphine in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DBAD in anhydrous THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis of Nitrogen-Containing Heterocycles

This compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many drug molecules. The Boc groups can be removed under acidic conditions to liberate the free hydrazine, which can then undergo cyclization reactions.

Pyrazoles are a class of five-membered heterocyclic compounds that exhibit a wide range of biological activities. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine.

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

1,3-Diketone (e.g., acetylacetone)

-

Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Deprotection: Dissolve this compound in dichloromethane and add trifluoroacetic acid. Stir the mixture at room temperature for 1-2 hours. Remove the solvent and excess TFA under reduced pressure to obtain the hydrazine salt.

-

Cyclization: To a solution of the hydrazine salt in ethanol, add the 1,3-diketone and a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Palladium-Catalyzed Amination Reactions

This compound can be utilized in palladium-catalyzed Buchwald-Hartwig amination reactions to form N-aryl or N-heteroaryl hydrazides. These products are valuable intermediates in the synthesis of various pharmaceuticals.

Materials:

-

Aryl halide (e.g., bromobenzene)

-

This compound

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., sodium tert-butoxide)

-

Anhydrous toluene

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, phosphine ligand, and base.

-

Add anhydrous toluene to the mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

-

After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[4] It is important to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Store in a tightly sealed container in a dry and well-ventilated place. For disposal, consult local, state, and federal regulations.

Conclusion

This compound is a highly valuable and versatile reagent for organic synthesis, particularly within the context of drug discovery and development. Its stability, ease of handling, and diverse reactivity make it an indispensable tool for the construction of complex molecular architectures. The applications detailed in this guide, from its use in the Mitsunobu reaction to the synthesis of heterocycles and its role in cross-coupling reactions, underscore its significance in the modern synthetic chemist's toolbox. A thorough understanding of its properties and reaction protocols will undoubtedly facilitate the development of novel and efficient synthetic routes to new therapeutic agents.

References

CAS number for Di-tert-butyl hydrazine-1,2-dicarboxylate

An In-depth Technical Guide to Di-tert-butyl hydrazine-1,2-dicarboxylate

CAS Number: 16466-61-8

Introduction

This compound, also known as N,N'-Di-Boc-hydrazine, is a stable, crystalline solid widely utilized in organic synthesis.[1] Its structural design, featuring a hydrazine core protected by two bulky tert-butoxycarbonyl (Boc) groups, modulates its reactivity, rendering it a safe and manageable reagent.[1] This compound is a key player in numerous synthetic transformations, most notably as a precursor to di-tert-butyl azodicarboxylate (DBAD) for the Mitsunobu reaction and as a nucleophilic partner in palladium-catalyzed amination reactions.[1][2] Its versatility makes it an important tool for constructing complex nitrogen-containing molecules, which are prevalent in pharmaceuticals and agrochemicals.[2]

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, providing researchers with essential data for its application.

Table 1: Physicochemical Properties

| Property | Value | References |

| CAS Number | 16466-61-8 | [3][4][5][6][7][8] |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [3][6][8] |

| Molecular Weight | 232.28 g/mol | [3][6][8] |

| IUPAC Name | di(tert-butyl) 1,2-hydrazinedicarboxylate | [5] |

| Synonyms | N,N'-Di-Boc-hydrazine, Di-tert-butyl hydrazodiformate | [6][9] |

| Appearance | White crystalline solid/powder | [1][6] |

| Melting Point | 121-126 °C (decomposes) | [6][9] |

| Boiling Point | 294.6±9.0 °C (Predicted) | [6][9] |

| Density | 1.064±0.06 g/cm³ (Predicted) | [6][9] |

| Solubility | Insoluble in water | [6][9] |

| Storage | Room temperature, in a dry, dark place | [3][5][6] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.19 (br, 2H), 1.47 (s, 18H) | [4] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.9, 81.7, 28.3 | [4] |

| Infrared (IR) | Notable peaks include 3316, 2978, 2932, 1701 cm⁻¹ | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and key applications of this compound are provided below.

Synthesis of this compound

This protocol describes a common and efficient method for preparing the title compound from di-tert-butyl dicarbonate and hydrazine.

Reaction Scheme: 2 (Boc)₂O + N₂H₄·H₂O → Boc-NH-NH-Boc

Materials:

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Hydrazine monohydrate (N₂H₄·H₂O)

-

Methanol (MeOH)

-

n-Hexane

Procedure:

-

Under ice bath cooling, add hydrazine monohydrate dropwise to a solution of di-tert-butyl dicarbonate in methanol over 30 minutes.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Remove the methanol solvent via rotary evaporation.

-

Add n-hexane to the residue to precipitate the product.

-

Collect the resulting white solid by filtration and wash with additional n-hexane.

-

Dry the solid product. A typical yield is around 84%.

References

- 1. Catalytic amination of 2-substituted pyridines with hydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 16466-61-8 [sigmaaldrich.com]

- 8. chemscene.com [chemscene.com]

- 9. chembk.com [chembk.com]

Di-tert-butyl hydrazine-1,2-dicarboxylate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fundamental physicochemical properties of Di-tert-butyl hydrazine-1,2-dicarboxylate, a reagent commonly utilized in organic synthesis.

Core Physicochemical Data

The essential molecular attributes of this compound are summarized below. This data is fundamental for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₄[1][2][3][4] |

| Molecular Weight | 232.28 g/mol [1][2][5][6] |

| Synonyms | N,N'-Di-Boc-hydrazine, Di-tert-butyl hydrazodicarboxylate[2][6] |

| CAS Number | 16466-61-8[1][3] |

| Appearance | White crystalline solid[4] or Powder[6] |

| Water Solubility | Insoluble[3][6] |

Molecular Structure and Connectivity

The structural arrangement of this compound is key to its reactivity. The molecule is symmetrical, featuring a central hydrazine core with each nitrogen atom protected by a tert-butoxycarbonyl (Boc) group.

Hypothetical Experimental Workflow: Purity Analysis by HPLC

The following diagram outlines a standard workflow for determining the purity of a this compound sample using High-Performance Liquid Chromatography (HPLC), a common analytical technique in synthetic chemistry.

Experimental Protocol:

-

Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Prepare the sample to be analyzed by dissolving it in the same solvent to the same nominal concentration.

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile.

-

Detector: UV detector at a wavelength of approximately 210 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peak area of the analyte in the sample chromatogram and compare it to the standard to calculate purity.

References

- 1. chemscene.com [chemscene.com]

- 2. Di-tert-butyl hydrazodicarboxylate, 98+% | Fisher Scientific [fishersci.ca]

- 3. chembk.com [chembk.com]

- 4. This compound | 16466-61-8 | Benchchem [benchchem.com]

- 5. 16466-61-8 Cas No. | di-tert-Butyl hydrazine-1,2-dicarbonate | Apollo [store.apolloscientific.co.uk]

- 6. DI-TERT-BUTYL HYDRAZODICARBOXYLATE | 16466-61-8 [chemicalbook.com]

physical and chemical properties of Di-tert-butyl hydrazine-1,2-dicarboxylate

An In-depth Technical Guide on Di-tert-butyl Hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound.

Core Properties and Data

This compound, also known as N,N'-di-Boc-hydrazine, is a white crystalline solid at room temperature.[1] Its molecular structure features a central hydrazine core with both nitrogen atoms protected by tert-butoxycarbonyl (Boc) groups.[1] This structural feature makes it a stable and easy-to-handle reagent in organic synthesis.[1]

Physical and Chemical Properties

A summary of the key is presented in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₄[1][2][3][4] |

| Molecular Weight | 232.28 g/mol [1][2][3][4] |

| Melting Point | 121-126 °C (with decomposition)[1][2][3][4][5][6] |

| Boiling Point | 294.6 ± 9.0 °C (Predicted)[3][4] |

| Density | 1.064 ± 0.06 g/cm³ (Predicted)[3][4] |

| Appearance | White crystalline powder[1][3] |

| Solubility | Insoluble in water; Soluble in many common organic solvents like methanol.[1][2][3][4][6] |

| pKa | 8.73 ± 0.43 (Predicted)[3] |

| Storage Temperature | Room temperature, in a cool, dark, and dry place.[3][7] |

Spectral Data

-

¹H NMR (400 MHz, CDCl₃): δ 6.19 (br, 1H), 1.47 (s, 9H).[5]

-

¹³C NMR (101 MHz, CDCl₃): δ 155.9, 81.7, 28.3.[5]

-

IR (solid): 3316, 2978, 2932, 1701 cm⁻¹.[8]

Experimental Protocols

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of hydrazine hydrate with two equivalents of di-tert-butyl dicarbonate (Boc₂O).[1]

Procedure:

-

Under ice bath cooling conditions, hydrazine monohydrate is added dropwise to a solution of di-tert-butyl dicarbonate in methanol over a period of 30 minutes.[3]

-

After the addition is complete, the reaction mixture is stirred at room temperature for 3 hours.[3]

-

The methanol solvent is then removed using a rotary evaporator.[3]

-

n-Hexane is added to the residue, and the resulting white solid is collected by filtration and washed with n-hexane to yield the final product.[3]

The product can be further purified by recrystallization.

Key Applications in Organic Synthesis

This compound serves as a versatile reagent in a variety of organic transformations.

-

Precursor for Di-tert-butyl Azodicarboxylate (DBAD): One of its most significant applications is as a stable precursor for the synthesis of Di-tert-butyl azodicarboxylate (DBAD), a key reagent in the Mitsunobu reaction.[1]

-

Palladium-Catalyzed Amination: It has been utilized as a reagent in palladium-catalyzed amination reactions of halo-pyridine substrates.[2][3]

-

Synthesis of Heterocyclic Compounds: It is a valuable building block for the synthesis of various nitrogen-containing heterocyclic systems.[1]

Visualizations

Caption: Synthesis of this compound.

Caption: Role as a precursor in the Mitsunobu reaction.

Safety Information

This compound may cause skin irritation, serious eye irritation, and respiratory irritation.[9] It is important to handle this chemical with appropriate personal protective equipment in a well-ventilated area. Store away from strong oxidizing agents and keep the container tightly closed in a cool, dry place.[2]

References

- 1. This compound | 16466-61-8 | Benchchem [benchchem.com]

- 2. Di-tert-butyl hydrazodicarboxylate, 98+% | Fisher Scientific [fishersci.ca]

- 3. DI-TERT-BUTYL HYDRAZODICARBOXYLATE | 16466-61-8 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. rsc.org [rsc.org]

- 6. Di-tert-butyl Hydrazodicarboxylate | 16466-61-8 | TCI AMERICA [tcichemicals.com]

- 7. This compound | 16466-61-8 [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Di-tert-butyl Hydrazine-1,2-dicarboxylate: A Technical Overview of its Physicochemical Properties

For Immediate Release

This technical guide provides an in-depth analysis of the physicochemical properties of Di-tert-butyl hydrazine-1,2-dicarboxylate, a key reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Core Physicochemical Data

This compound is a white crystalline solid at room temperature. Its key physical properties are summarized in the table below, providing a baseline for its handling, storage, and application in various chemical reactions.

| Property | Value | Citations |

| Melting Point | 123-126 °C (with decomposition) | [1] |

| Water Solubility | Insoluble | [1] |

| Organic Solvent Solubility | Soluble in many common organic solvents | |

| Appearance | White crystalline powder | |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [1] |

| Molecular Weight | 232.28 g/mol | [1] |

Experimental Protocols

The following sections detail the standardized methodologies for the determination of the melting point and solubility of this compound.

Melting Point Determination

The melting point of an organic solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: A small, powdered sample of the crystalline solid is heated at a controlled rate, and the temperature range from the onset of melting to complete liquefaction is recorded.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for grinding crystals)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[2]

-

Place the capillary tube into the heating block of the melting point apparatus.[2]

-

Set the heating rate to a rapid setting initially to approach the expected melting point of approximately 123 °C.

-

When the temperature is about 10-15 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.[2]

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the entire sample has turned into a clear liquid (T2).

-

The melting point is reported as the range T1-T2.

Solubility Determination

Understanding the solubility profile of a compound is essential for its use in reactions, purifications, and formulations.

Principle: A standardized amount of the solute (this compound) is mixed with a specific volume of a solvent to qualitatively or quantitatively determine the extent to which it dissolves.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated cylinders or pipettes

-

Spatula and weighing balance

Procedure:

-

Weigh approximately 100 mg of this compound and place it into a clean, dry test tube.[3]

-

Add 3 mL of the chosen solvent (e.g., water, ethanol, dichloromethane) to the test tube in portions.[3]

-

After each addition, vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for at least one minute.

-

Visually inspect the solution for the presence of undissolved solid particles.

-

If the solid completely dissolves, the compound is considered "soluble" in that solvent under these conditions.

-

If a significant portion of the solid remains undissolved, the compound is deemed "insoluble" or "sparingly soluble."

-

For compounds insoluble in water, further tests can be conducted in aqueous acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to identify potential acidic or basic functional groups.[4]

Synthesis Workflow

This compound is commonly synthesized through the reaction of hydrazine with di-tert-butyl dicarbonate. The general workflow for this synthesis is depicted below.

Caption: Synthesis workflow for this compound.

As evidenced by the data and protocols presented, this compound possesses well-defined physicochemical properties that are readily characterizable through standard laboratory techniques. Its synthesis is a straightforward process, yielding a stable, solid product. This guide serves as a comprehensive resource for the effective utilization of this compound in a research and development setting.

References

A Technical Guide to the Spectral Analysis of Di-tert-butyl hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Di-tert-butyl hydrazine-1,2-dicarboxylate, a common reagent in organic synthesis. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format. Detailed experimental protocols for obtaining this data are also provided to ensure reproducibility.

Spectral Data Summary

The following tables summarize the key spectral data for this compound.

NMR Spectral Data

The ¹H and ¹³C NMR data were acquired in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.19 | Broad Singlet | 1H | N-H |

| 1.47 | Singlet | 18H | -C(CH₃ )₃ |

Table 2: ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.9 | C =O (Carbonyl) |

| 81.7 | -C (CH₃)₃ |

| 28.3 | -C(CH₃ )₃ |

High-Resolution Mass Spectrometry (HRMS) Data

The HRMS data was obtained using Electrospray Ionization (ESI).

Table 3: ESI-HRMS Data

| Ion | Calculated m/z | Found m/z |

| [C₁₀H₂₀N₂O₄+Na]⁺ | 255.13153 | 255.13181 |

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Description of Vibration |

| ~3320 | N-H Stretch |

| ~2980 | C-H Stretch (sp³) |

| ~1735 | C=O Stretch (Carbonyl) |

| ~1160 | C-O Stretch |

Mass Spectrometry (MS) Data

The mass spectrum obtained by electron ionization (EI) shows fragmentation patterns characteristic of the molecule's structure.

Table 5: Key Mass Spectrum Peaks (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 232 | Low | M⁺ (Molecular Ion) |

| 176 | Moderate | [M - C₄H₈]⁺ |

| 159 | Moderate | [M - O-t-Bu]⁺ |

| 133 | High | [Boc-N]⁺ |

| 57 | Very High | [C₄H₉]⁺ (t-butyl cation) |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

-

¹H NMR: A standard single-pulse experiment was performed. The spectral width was set to 16 ppm, with a relaxation delay of 1 second and 16 scans.

-

¹³C NMR: A proton-decoupled experiment was conducted. The spectral width was 240 ppm, with a relaxation delay of 2 seconds and 1024 scans.

Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of the solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure was applied to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition: The IR spectrum was recorded using a Fourier-Transform Infrared (FT-IR) spectrometer. The spectrum was collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample analysis and automatically subtracted from the sample spectrum.

Data Processing: The resulting interferogram was Fourier transformed to produce the final IR spectrum, which is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: A dilute solution of the compound was prepared in methanol at a concentration of approximately 1 mg/mL. This stock solution was further diluted to approximately 10 µg/mL with methanol.[1]

-

Instrumentation and Acquisition: The analysis was performed on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The instrument was calibrated using a standard calibrant solution. The sample was introduced via direct infusion at a flow rate of 5 µL/min.

-

Data Processing: The acquired data was processed to calculate the exact mass of the sodiated molecular ion ([M+Na]⁺).

Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: A small amount of the solid sample was introduced directly into the ion source using a direct insertion probe.

-

Instrumentation and Acquisition: The mass spectrum was obtained on a mass spectrometer operating in electron ionization (EI) mode with an ionization energy of 70 eV. The source temperature was maintained at 200°C.

-

Data Processing: The resulting mass spectrum displays the relative abundance of different fragment ions as a function of their mass-to-charge ratio (m/z).

Visualizations

The following diagrams illustrate the experimental workflows and the chemical structure with its key NMR correlations.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Caption: Structure of this compound with key ¹H and ¹³C NMR chemical shift assignments.

References

The Guardian and the Precursor: An In-Depth Technical Guide to the Discovery and History of Protected Hydrazines in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Hydrazine, a powerful nucleophile and a versatile building block in organic synthesis, has played a pivotal role in the creation of a vast array of pharmaceuticals and agrochemicals. However, its high reactivity and potential for undesired side reactions necessitate a strategy of temporary inactivation—the use of protecting groups. This technical guide delves into the discovery and history of protected hydrazines, providing a comprehensive overview of their evolution, key milestones, and the robust methodologies developed for their synthesis and deprotection.

A Historical Perspective: From Uncontrolled Reactivity to Precise Synthesis

The story of protected hydrazines is intrinsically linked to the broader history of protecting group chemistry. The journey began with the taming of the highly reactive amine functionality, a challenge that chemists grappled with for decades.

The Dawn of Amine Protection: The Carbobenzyloxy (Cbz) Group

The landscape of peptide synthesis was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the benzyloxycarbonyl (Cbz or Z) group.[1][2] This marked a turning point, allowing for the controlled, stepwise assembly of amino acids into peptides.[1] The Cbz group's stability under a variety of conditions, coupled with its facile removal by catalytic hydrogenolysis, made it an invaluable tool for chemists.[1][3] Its application was soon extended to the protection of hydrazine, providing a reliable means to control its reactivity and enable its incorporation into complex molecules.

The Advent of Acid-Labile Protection: The tert-Butoxycarbonyl (Boc) Group

While the Cbz group was a significant advancement, the need for a protecting group that could be removed under non-reducing conditions led to the development of the tert-butoxycarbonyl (Boc) group. The first report of tert-butyl carbazate, the key intermediate for introducing the Boc group onto hydrazines, appeared in 1957.[4] The Boc group's lability to acid, typically trifluoroacetic acid (TFA), provided an orthogonal protection strategy to the Cbz group, expanding the synthetic chemist's toolbox.[5][6] This orthogonality is a cornerstone of modern synthetic chemistry, enabling the selective deprotection of one group while others remain intact.[3]

Core Principles of Hydrazine Protection

The fundamental principle behind protecting hydrazine is the temporary conversion of its highly nucleophilic amino groups into less reactive carbamates. This masking strategy prevents unwanted side reactions, such as over-alkylation or acylation, and allows for the selective modification of other functional groups within a molecule. An ideal protecting group for hydrazine should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Readily removed under mild and specific conditions that do not affect other functional groups.

The Cbz and Boc groups have emerged as the most widely used protecting groups for hydrazines, each with its distinct advantages and applications.

Quantitative Data on Hydrazine Protection and Deprotection

The efficiency of protection and deprotection reactions is a critical factor in the selection of a protecting group. The following tables summarize representative quantitative data for the Boc and Cbz protection of hydrazines and their subsequent deprotection.

Boc Protection of Hydrazines

| Hydrazine Substrate | Reagent | Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Hydrazine Hydrate | Boc Anhydride | - | Isopropanol | 0.5 h | 0-10 | - | [7] |

| Phenylhydrazine | Boc Anhydride | - | Molten Boc₂O | 10 min | RT | 85 | [8][9] |

| Z-Hydrazine | Boc Anhydride | - | Molten Boc₂O | 10 min | 50 | 91 | [8][9] |

| Methylhydrazine | Boc Anhydride | - | Molten Boc₂O | 10 min | RT | 99 (mixture) | [8][9] |

Cbz Protection of Amines and Hydrazines

| Substrate | Reagent | Base | Solvent | Time | Temp (°C) | Yield (%) | Reference |

| Amine | Cbz-Cl | NaHCO₃ | THF/H₂O | 20 h | 0 | 90 | [1][3] |

| Amino Acid | Cbz-Cl | Na₂CO₃ | Aqueous | 2-4 h | RT | - | [10] |

| Various Amines | Cbz-Cl | - | Water | 2-10 min | RT | High | [11] |

Deprotection of Boc-Protected Hydrazines

| Substrate | Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Boc-Alkylhydrazine | 2M HCl | Dichloromethane | 4-12 h | - | 75-85 |[7] | | Boc-Arylhydrazide | 5 equiv. TfOH | CH₂Cl₂/CF₃CH₂OH | 1.5 min | -40 | 60-86 |[12] | | N-Boc Amine | Trifluoroacetic Acid | Dichloromethane | - | RT | - |[5] |

Deprotection of Cbz-Protected Amines and Hydrazines

| Substrate | Reagent | Solvent | Time | Temp (°C) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Cbz-Protected Amine | H₂, 5% Pd/C | Methanol | 40 h | 60 | - |[1][3] | | Cbz-Protected Amine | AlCl₃ | HFIP | 2-16 h | RT | High |[13][14] | | Cbz-Protected Peptide | 33% HBr in Acetic Acid | Acetic Acid | 20 min | RT | - |[2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the protection and deprotection of hydrazines.

Protocol 1: Boc Protection of Phenylhydrazine (Solvent-Free)

Materials:

-

Phenylhydrazine

-

Di-tert-butyl dicarbonate (Boc anhydride, Boc₂O)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

To a magnetically stirred molten Boc₂O (1.0-1.1 equivalents), gradually add phenylhydrazine (1.0 equivalent) while maintaining the reaction at room temperature.

-

Be cautious of the exothermic reaction and gas evolution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be directly recrystallized from a suitable solvent or purified by vacuum to remove any volatiles.

Protocol 2: Cbz Protection of an Amine using Benzyl Chloroformate

Materials:

-

Amine substrate

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, ice bath, separatory funnel

-

Dissolve the amine (1.0 equivalent) in a 2:1 mixture of THF and water.

-

Add sodium bicarbonate (2.0 equivalents) to the solution and cool to 0°C in an ice bath.

-

Slowly add benzyl chloroformate (1.5 equivalents) dropwise to the cooled solution.

-

Stir the reaction mixture at 0°C for 20 hours.

-

Dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography.

Protocol 3: Deprotection of a Boc-Protected Hydrazine using Acid

Materials:

-

Boc-protected alkylhydrazine

-

2M Hydrochloric acid in Dichloromethane (DCM)

-

Petroleum ether or ethyl acetate

-

Round-bottom flask, magnetic stirrer

Procedure: [7]

-

Dissolve the Boc-protected alkylhydrazine in 2M hydrochloric acid in dichloromethane.

-

Stir the solution for 4-12 hours at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with petroleum ether or ethyl acetate to afford the alkylhydrazine hydrochloride salt.

Protocol 4: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis

Materials:

-

Cbz-protected amine

-

Methanol

-

5% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Celite

-

Hydrogenation flask and apparatus

-

Dissolve the Cbz-protected amine (1.0 equivalent) in methanol in a hydrogenation flask.

-

Carefully add 5% Pd/C catalyst to the solution.

-

Secure the flask to a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (e.g., balloon) at 60°C for 40 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate in vacuo to yield the deprotected amine.

Visualizing the Concepts: Diagrams and Workflows

The Historical Timeline of Protected Hydrazines

References

- 1. total-synthesis.com [total-synthesis.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. quod.lib.umich.edu [quod.lib.umich.edu]

- 10. benchchem.com [benchchem.com]

- 11. ijacskros.com [ijacskros.com]

- 12. Synthesis of oleophilic electron-rich phenylhydrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP [organic-chemistry.org]

- 14. Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Boc Protecting Groups in Di-tert-butyl Hydrazine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl hydrazine-1,2-dicarboxylate, a key reagent in modern organic synthesis, owes its utility and versatility to the presence of two tert-butoxycarbonyl (Boc) protecting groups. These sterically bulky and electronically withdrawing groups pacify the otherwise reactive hydrazine moiety, rendering the molecule a stable, crystalline solid that is readily employed in a variety of chemical transformations. This technical guide provides an in-depth exploration of the pivotal role of the Boc protecting groups in the synthesis, reactivity, and application of this compound, with a particular focus on its utility in the development of pharmaceutical agents. Detailed experimental protocols, comprehensive quantitative data, and mechanistic diagrams are presented to offer a practical resource for researchers in the field.

Introduction

Hydrazine and its derivatives are valuable building blocks in organic chemistry, serving as precursors to a wide array of nitrogen-containing compounds, including heterocycles and pharmaceuticals. However, the high nucleophilicity and potential hazards associated with hydrazine itself often necessitate the use of protecting groups to control its reactivity. The introduction of the tert-butoxycarbonyl (Boc) group has been a cornerstone of modern synthetic strategy, and its application to hydrazine in the form of this compound has provided chemists with a highly versatile and manageable reagent.[1][2]

The two Boc groups in this compound serve several critical functions:

-

Modulation of Reactivity: The electron-withdrawing nature of the carbonyl groups in the Boc protectors significantly reduces the nucleophilicity of the nitrogen atoms, preventing unwanted side reactions.[2]

-

Enhanced Stability and Handling: The presence of the bulky tert-butyl groups contributes to the crystalline and stable nature of the compound, making it easier and safer to handle compared to volatile and toxic hydrazine.[2]

-

Controlled Deprotection: The Boc groups are stable under a wide range of conditions but can be readily removed under mild acidic conditions, allowing for the controlled release of the hydrazine functionality at the desired stage of a synthetic sequence.[3][4]

-

Direction of Reactivity: The steric hindrance provided by the Boc groups can influence the regioselectivity of reactions at the nitrogen atoms.

This guide will delve into the synthesis of this reagent, its key chemical transformations, and its applications, all through the lens of the indispensable role played by the Boc protecting groups.

Synthesis and Physicochemical Properties

The synthesis of this compound is a straightforward procedure involving the reaction of hydrazine with di-tert-butyl dicarbonate (Boc₂O). The Boc₂O acts as the electrophilic source of the Boc group, which readily reacts with the nucleophilic hydrazine.

Physicochemical Data

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [5][6] |

| Molecular Weight | 232.28 g/mol | [5][6] |

| Appearance | White crystalline solid/powder | [2][7] |

| Melting Point | 121-126 °C (decomposes) | [5][8] |

| Solubility | Insoluble in water | [5] |

Spectroscopic Data

| Spectroscopy | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 6.19 (br s, 2H, NH), 1.47 (s, 18H, C(CH₃)₃) | [8] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 155.9 (C=O), 81.7 (C(CH₃)₃), 28.3 (C(CH₃)₃) | [8] |

| FT-IR (KBr, cm⁻¹) | 3316 (N-H stretch), 2978, 2932 (C-H stretch), 1701 (C=O stretch) | [1] |

| Mass Spec (ESI) | m/z [M+Na]⁺ calculated for C₁₀H₂₀N₂O₄Na: 255.1315, found: 255.1318 | [8] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established literature procedures.[1]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Procedure:

-

To a stirred solution of N-methylhydrazine (or hydrazine hydrate) in isopropanol (i-PrOH), add a solution of di-tert-butyl dicarbonate (2.2 equivalents) in dichloromethane (CH₂Cl₂) dropwise over 20 minutes at room temperature.

-

Stir the reaction mixture for 16 hours at 21 °C.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography (e.g., 20% diethyl ether in petroleum ether) to yield this compound as a white solid.

Oxidation to Di-tert-butyl azodicarboxylate (DBAD)

The Boc-protected hydrazine can be readily oxidized to the corresponding azo compound, a versatile reagent in its own right, particularly in Mitsunobu reactions.[8]

Reaction Scheme:

Figure 2: Oxidation of this compound.

Procedure:

-

Dissolve this compound (1.0 equivalent) and anhydrous pyridine (2.3 equivalents) in dichloromethane (DCM) under a nitrogen atmosphere and cool the mixture to 0 °C.

-

Add a solution of bromine (1.1 equivalents) in DCM dropwise.

-

Stir the mixture for 90 minutes at 0 °C.

-

Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, water, and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to yield Di-tert-butyl azodicarboxylate as a yellow solid.

Deprotection of Boc Groups

The facile removal of the Boc groups under acidic conditions is a key feature of this protecting group strategy.[3]

Reaction Scheme:

Figure 3: Deprotection of this compound.

Procedure:

-

Dissolve the Boc-protected hydrazine in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) and stir the solution at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, remove the solvent and excess TFA in vacuo to obtain the hydrazine salt.

Role in Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)

This compound serves as an excellent nucleophile in palladium-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination. This allows for the synthesis of protected aryl hydrazines, which are valuable intermediates in medicinal chemistry.[7][9]

General Reaction Scheme

Figure 4: Buchwald-Hartwig amination with this compound.

Catalytic Cycle

The catalytic cycle for the Buchwald-Hartwig amination generally involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.

Figure 5: Simplified catalytic cycle for Buchwald-Hartwig amination.

Applications in Drug Development

The stability and predictable reactivity of this compound make it a valuable tool in the synthesis of complex pharmaceutical intermediates. The Boc groups allow for the introduction of a hydrazine moiety into a molecule, which can then be further elaborated or deprotected to reveal the free hydrazine for subsequent reactions.

Synthesis of Aminobicyclopyrazolone Hydrochloride

This compound is a key starting material in the multi-step synthesis of aminobicyclopyrazolone hydrochloride, a scaffold found in various biologically active compounds.[7]

Precursor to Heterocyclic Pharmaceuticals

The ability to introduce a protected hydrazine group onto an aromatic or heteroaromatic ring via palladium-catalyzed coupling opens up synthetic routes to a wide range of heterocyclic drugs, including those with pyrazole, triazole, and pyridazine cores.

Role in the Synthesis of Ticagrelor and Boceprevir Intermediates

While not always a direct reactant in the final API synthesis, this compound and its derivatives are instrumental in the preparation of key intermediates for complex drugs. For instance, related hydrazine derivatives are used in the synthesis of intermediates for the antiplatelet drug Ticagrelor and the hepatitis C protease inhibitor Boceprevir. The principles of using protected hydrazines are central to the synthetic strategies for these molecules.

Conclusion

The Boc protecting groups in this compound are not merely passive spectators but active participants in dictating the molecule's synthetic utility. They transform a potentially hazardous and overly reactive substance into a stable, versatile, and controllable reagent that has found widespread application in modern organic synthesis. For researchers and drug development professionals, a thorough understanding of the role of these protecting groups is essential for the strategic design of synthetic routes to complex, biologically active molecules. The ability to introduce a protected hydrazine moiety with high efficiency and then deprotect it under mild conditions provides a powerful tool for the construction of novel chemical entities with therapeutic potential.

References

- 1. jocpr.com [jocpr.com]

- 2. njsrabuzaria.com.ng [njsrabuzaria.com.ng]

- 3. CN105481823B - Synthesis method of ticagrelor intermediate - Google Patents [patents.google.com]

- 4. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antibacterial activity of tert-butyl [1-benzyl-2[(4-aryl-2-thiazolyl)hydrazono]ethyl]carbamate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. TICAGRELOR synthesis - chemicalbook [chemicalbook.com]

- 8. aurigeneservices.com [aurigeneservices.com]

- 9. TCI Practical Example: Buchwald-Hartwig Amination Using Ni(tBustb)3 Complex | TCI AMERICA [tcichemicals.com]

The Core Reactivity of N,N'-bis(tert-butoxycarbonyl)hydrazine: A Technical Guide for Synthetic Chemists

Introduction: N,N'-bis(tert-butoxycarbonyl)hydrazine, often referred to as 1,2-bis(Boc)hydrazine, is a pivotal reagent in modern organic synthesis. Its structure, featuring two nitrogen atoms symmetrically protected by tert-butoxycarbonyl (Boc) groups, renders it a stable, easy-to-handle solid. This unique configuration allows for its application as a precursor to hydrazine or as a building block for introducing a protected N-N moiety into complex molecules. Its utility is particularly pronounced in pharmaceutical research and drug development, where the precise introduction of nitrogen-containing functional groups is paramount for creating novel therapeutic agents.[1] This guide provides an in-depth analysis of its fundamental reactivity, supported by experimental protocols and quantitative data.

Physicochemical and Spectroscopic Properties

N,N'-bis(tert-butoxycarbonyl)hydrazine is a white crystalline solid at room temperature. Its key physical and spectroscopic characteristics are summarized in the table below. The Boc groups significantly influence its solubility and thermal stability, making it a more tractable reagent compared to free hydrazine.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀N₂O₄ | - |

| Molecular Weight | 232.28 g/mol | - |

| Appearance | White crystalline powder | [1] |

| Melting Point | 122 °C | [2] |

| ¹H NMR (CDCl₃, 200 MHz) | δ 1.47 (s, 18H, Boc), 6.6 (s, 2H, NH) | [2] |

| ¹³C NMR (CDCl₃) | δ 28.3 (CH₃, Boc), 81.4 (Cq, Boc), 156 (C=O) | [2] |

| FTIR (KBr) | 3318 cm⁻¹ (NH), 1738 cm⁻¹ (C=O), 1700 cm⁻¹ (C=O) | [2] |

Synthesis of N,N'-bis(tert-butoxycarbonyl)hydrazine

The most common and efficient method for the synthesis of N,N'-bis(tert-butoxycarbonyl)hydrazine involves the reaction of hydrazine hydrate with two equivalents of di-tert-butyl dicarbonate (Boc₂O). The reaction can be performed under various conditions, including in organic solvents or even under solvent-free conditions.

Caption: Synthesis of N,N'-bis(Boc)hydrazine.

Experimental Protocol: Synthesis from Hydrazine Hydrate

This protocol is adapted from a patented procedure.[3]

Materials:

-

Hydrazine hydrate (30 g)

-

Di-tert-butyl dicarbonate (Boc₂O) (55.8 g)

-

Isopropanol (150 mL)

-

Dichloromethane (DCM) (100 mL)

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask with a stirrer

-

Ice-water bath

Procedure:

-

Add hydrazine hydrate (30 g) and isopropanol (150 mL) to a three-necked round-bottom flask equipped with a stirrer.

-

Cool the flask in an ice-water bath.

-

Prepare a solution of Boc anhydride (55.8 g) in aqueous isopropanol (60 mL) and add it to the reaction flask.

-

Stir the mixture at a temperature of 0-10 °C for 30 minutes, or until the reaction is complete and the solution is clear.[3]

-

Concentrate the reaction mixture under reduced pressure.

-

Add dichloromethane (100 mL) to the residue.

-

Dry the organic layer with anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the product as a white solid.

Core Reactivity and Key Transformations

The reactivity of N,N'-bis(tert-butoxycarbonyl)hydrazine is dominated by the two N-H protons and the lability of the Boc protecting groups under acidic conditions.

Acidity and Nucleophilicity

The presence of two electron-withdrawing tert-butoxycarbonyl groups significantly increases the acidity of the N-H protons compared to unsubstituted hydrazine. This increased acidity facilitates deprotonation, enabling subsequent reactions such as alkylation. However, these same electron-withdrawing groups, coupled with the steric bulk of the Boc moieties, decrease the nucleophilicity of the nitrogen atoms. Consequently, N,N'-bis(tert-butoxycarbonyl)hydrazine is a relatively poor nucleophile in reactions like the Mitsunobu reaction unless activated.[4][5]

Alkylation via Dianion Formation

Selective alkylation of the hydrazine core can be achieved by forming a dianion, which then acts as a potent nucleophile. This method allows for symmetrical double alkylation or selective monoalkylation under controlled conditions.[6]

Caption: Workflow for the alkylation of N,N'-bis(Boc)hydrazine.

Experimental Protocol: Symmetrical Dialkylation

This protocol is based on the methodology for selective hydrazine alkylation.[6]

Materials:

-

N,N'-bis(tert-butoxycarbonyl)hydrazine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution

-

Alkyl halide (e.g., benzyl bromide)

-

Dry ice/acetone bath

Procedure:

-

Dissolve N,N'-bis(tert-butoxycarbonyl)hydrazine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add 2 equivalents of n-BuLi solution. The formation of the dianion is often indicated by a color change.[6]

-

After stirring for a period at -78 °C, add the alkylating agent (2 equivalents) at room temperature.

-

The reaction time can vary from 3 hours to several days depending on the reactivity of the electrophile.[6]

-

Upon completion (monitored by TLC), quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

| Alkylating Agent Reactivity | |

| Leaving Group | I > Br > Cl |

| Steric Hindrance | Less bulky halides react faster |

Boc Group Deprotection

The removal of the Boc groups is a fundamental transformation, unmasking the hydrazine functionality for further reactions. This is typically achieved under acidic conditions. The choice of acid and solvent allows for tuning the reaction's mildness to accommodate other sensitive functional groups within the molecule.[7][8]

Caption: Mechanism of acid-catalyzed Boc deprotection.

A variety of acidic reagents can be employed for Boc deprotection, each with specific advantages.

| Reagent | Solvent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to RT | Common and effective, but harsh. May require scavengers like anisole.[7] |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, or Ethyl Acetate | RT | A widely used and effective method.[7][8][9] |

| Phosphoric Acid (aq. 85%) | - | RT, 4-8 h | Mild conditions with high functional group tolerance.[10] |

| Oxalyl Chloride | Methanol | RT, 1-4 h | A mild method for deprotection of diverse substrates.[8] |

| Trimethylsilyl iodide (TMSI) | Dichloromethane (DCM) | RT | Useful when other methods are too harsh for the substrate.[7][11] |

Participation in the Mitsunobu Reaction

While N,N'-bis(tert-butoxycarbonyl)hydrazine itself is generally unreactive as a nucleophile in the Mitsunobu reaction due to steric and electronic factors, its derivatives, such as Boc-hydrazones, can be effective nucleophiles.[4][5] For Boc-hydrazones to participate, they often require electron-withdrawing substituents to lower the pKa of the remaining N-H proton.[4][5] The reaction proceeds with the activation of an alcohol by a complex of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD), followed by nucleophilic attack by the hydrazone.[12]

Applications in Drug Development

N,N'-bis(tert-butoxycarbonyl)hydrazine and its derivatives are valuable intermediates in the synthesis of pharmaceuticals.[1] The protected hydrazine moiety can be incorporated into a target molecule and later deprotected to reveal a reactive hydrazine group. This functionality is a key structural motif in a wide range of biologically active compounds, including those with antimicrobial, anticonvulsant, and anti-inflammatory properties.[13] Furthermore, hydrazine derivatives are crucial in the development of treatments for cancer and neurodegenerative diseases.[1][14] The ability to perform selective alkylations and then deprotect under mild conditions makes this reagent a versatile tool for building complex molecular architectures in the pursuit of new drug candidates.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google Patents [patents.google.com]

- 4. Exploration of the Mitsunobu Reaction with Tosyl- and Boc-Hydrazones as Nucleophilic Agents [organic-chemistry.org]

- 5. Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. reddit.com [reddit.com]

- 10. d-nb.info [d-nb.info]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. benchchem.com [benchchem.com]

- 14. News - Pharmaceutical Market Update: Innovation in Hydrazine Derivatives [xinchem.com]

An In-depth Technical Guide to the Safety, Handling, and Storage of Di-tert-butyl hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Published: December 29, 2025

This technical guide provides comprehensive information on the safe handling, storage, and disposal of Di-tert-butyl hydrazine-1,2-dicarboxylate (DBHD), a versatile reagent in organic synthesis. The information compiled herein is intended for laboratory personnel, including researchers, scientists, and professionals in the field of drug development, to ensure safe laboratory practices and mitigate potential hazards associated with this compound.

Chemical and Physical Properties

This compound, also known as N,N'-di-Boc-hydrazine, is a stable, crystalline solid that is widely used as a precursor for the synthesis of various nitrogen-containing compounds.[1] Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₂₀N₂O₄ | [2][3] |

| Molecular Weight | 232.28 g/mol | [2][3] |

| Appearance | White to off-white powder or crystalline solid | [2][4] |

| Melting Point | 123-126 °C (decomposes) | [2][4] |

| Boiling Point | 165 °C at 23 mmHg (lit.) | [5] |

| Solubility | Insoluble in water. | [2][4] |

| pKa | 8.73 ± 0.43 (Predicted) | [2] |

Hazard Identification and Safety Precautions

This compound is classified as an irritant.[2] Direct contact can cause irritation to the skin, eyes, and respiratory system.[2] Ingestion may be harmful. As a hydrazine derivative, it should be handled with care, although the Boc protecting groups significantly moderate its reactivity and toxicity compared to hydrazine itself.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P264: Wash skin thoroughly after handling.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/ eye protection/ face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound.

| PPE Item | Specification |

| Eye Protection | Chemical safety goggles or a face shield. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be necessary for large quantities or in case of insufficient ventilation. |

Handling and Storage

Proper handling and storage procedures are crucial to maintain the stability of this compound and to prevent accidents.

Handling

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[7]

-

Avoid generating dust.

-

Ground and bond containers when transferring material to prevent static discharge.[8]

-

Avoid contact with skin, eyes, and clothing.[8]

-

Wash hands thoroughly after handling.[8]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

-

Keep away from heat, sparks, and open flames.[8]

-

Store in a dark place.[2]

-

Isolate from oxidizing materials and acids.[8]

Accidental Release and Emergency Procedures

In the event of a spill or accidental release, follow these procedures to minimize exposure and environmental contamination.

Spill Cleanup

For a minor solid spill:

-

Evacuate and Isolate: Evacuate the immediate area and restrict access.[10]

-

Ventilate: Ensure the area is well-ventilated.

-

Wear PPE: Don appropriate personal protective equipment.[10]

-

Containment: Carefully sweep up the spilled solid, avoiding dust generation.[11]

-

Collection: Place the swept material into a labeled, sealed container for waste disposal.[11][12]

-

Decontamination: Clean the spill area with a damp cloth or paper towel. Dispose of cleaning materials as hazardous waste.[11]

For a major spill, or if the spill involves a solution, evacuate the area and contact emergency services.[13]

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[7]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of hydrazine monohydrate with di-tert-butyl dicarbonate.[4]

Materials:

-

Hydrazine monohydrate (85%)

-

Di-tert-butyl dicarbonate

-

Methanol

-

n-Hexane

Procedure:

-

Under ice bath cooling, add hydrazine monohydrate (5.85 g, 200 mmol) dropwise to a solution of di-tert-butyl dicarbonate (48 g, 220 mmol) in 50 mL of methanol over 30 minutes.[4]

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.[4]

-

Remove the methanol by rotary evaporation.[4]

-

Add 250 mL of n-hexane to the residue.[4]

-

Collect the resulting white solid by filtration and wash with n-hexane.[4]

-

The final product is a white solid with an approximate yield of 84%.[4]

Purification

Recrystallization: While specific recrystallization solvents are not extensively reported, a common technique for similar compounds is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol) and then allow it to cool slowly. The purified crystals can then be collected by filtration.

Column Chromatography: For higher purity, flash column chromatography can be employed. A typical eluent system for related compounds is a mixture of ethyl acetate and petroleum ether.[14]

Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (in CDCl₃): A broad singlet is typically observed around 6.19 ppm corresponding to the N-H protons, and a sharp singlet at approximately 1.47 ppm for the tert-butyl protons.[15]

-

¹³C NMR (in CDCl₃): Resonances are expected around 155.9 ppm for the carbonyl carbons, 81.7 ppm for the quaternary carbons of the tert-butyl groups, and 28.3 ppm for the methyl carbons of the tert-butyl groups.[15]

Fourier-Transform Infrared (FTIR) Spectroscopy:

The FTIR spectrum will show characteristic absorption bands for the N-H stretching, C=O stretching of the carbamate, and C-H stretching of the tert-butyl groups.

Waste Disposal

All waste containing this compound or its byproducts should be treated as hazardous waste.

-

Collect all solid and liquid waste in clearly labeled, sealed containers.[8]

-

Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[8]